AChE/BChE-IN-17

Catalog No.
S12850094
CAS No.
M.F
C28H25N3O4
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AChE/BChE-IN-17

Product Name

AChE/BChE-IN-17

IUPAC Name

(4E)-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-6-nitro-2,3-dihydro-1H-acridin-9-amine

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C28H25N3O4/c1-34-22-11-6-18(7-12-22)16-19-4-3-5-25-27(19)30-26-17-21(31(32)33)10-15-24(26)28(25)29-20-8-13-23(35-2)14-9-20/h6-17H,3-5H2,1-2H3,(H,29,30)/b19-16+

InChI Key

DGQXMVDQCSBGNY-KNTRCKAVSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3=C(C4=C(C=C(C=C4)[N+](=O)[O-])N=C23)NC5=CC=C(C=C5)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=C(C=C(C=C4)[N+](=O)[O-])N=C23)NC5=CC=C(C=C5)OC

AChE/BChE-IN-17 is a novel compound designed to inhibit the enzymes acetylcholinesterase and butyrylcholinesterase. These enzymes play critical roles in the hydrolysis of neurotransmitters such as acetylcholine, which is essential for proper neuromuscular function and cognitive processes. The inhibition of these enzymes can enhance cholinergic signaling, making AChE/BChE-IN-17 a potential therapeutic agent for conditions like Alzheimer's disease and other cognitive disorders.

The primary chemical reaction involving AChE/BChE-IN-17 is its interaction with the active sites of acetylcholinesterase and butyrylcholinesterase. The compound acts as a carbamate inhibitor, forming a stable carbamylated enzyme complex that prevents the hydrolysis of acetylcholine. This reaction can be summarized as follows:

AChE BChE+AChE BChE IN 17AChE BChE IN 17 complex\text{AChE BChE}+\text{AChE BChE IN 17}\rightarrow \text{AChE BChE IN 17 complex}

This complex formation effectively reduces the activity of both enzymes, leading to increased levels of acetylcholine in the synaptic cleft.

AChE/BChE-IN-17 exhibits significant biological activity as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. Studies have shown that it possesses a selective inhibitory profile, with varying degrees of potency against the two enzymes. For instance, certain derivatives of AChE/BChE inhibitors have demonstrated higher selectivity towards butyrylcholinesterase compared to acetylcholinesterase, which is crucial for developing targeted therapies that minimize side effects associated with non-selective inhibition .

The synthesis of AChE/BChE-IN-17 typically involves multi-step organic synthesis techniques, including:

  • Formation of Carbamate Linkages: This step often involves reacting amines with carbonyl compounds to form carbamates.
  • Substitution Reactions: Various substituents are introduced to enhance the inhibitory potency and selectivity towards cholinesterases.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

These methods allow for structural modifications that can optimize the compound's efficacy and selectivity.

AChE/BChE-IN-17 has potential applications in:

  • Therapeutic Development: As a treatment for neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic transmission is beneficial.
  • Research: Studying cholinergic signaling pathways and the role of cholinesterases in various physiological processes.
  • Pesticides: Due to its inhibitory properties, it may also find applications in developing safer pesticides that target insect cholinesterases.

Interaction studies involving AChE/BChE-IN-17 have utilized techniques such as molecular docking and dynamics simulations to elucidate its binding affinity and mechanism of action at the enzyme active sites. These studies indicate that AChE/BChE-IN-17 forms stable interactions with key amino acid residues within the active sites, which are critical for inhibiting enzyme activity .

Moreover, comparative studies have shown that modifications in the compound's structure can significantly affect its binding characteristics and selectivity towards either enzyme .

Several compounds exhibit similar inhibitory activities against acetylcholinesterase and butyrylcholinesterase. Below is a comparison highlighting their unique features:

Compound NameSelectivityIC50 (μM) AChEIC50 (μM) BChEUnique Features
RivastigmineModerate56.138.40Established treatment for Alzheimer's
DonepezilHigh10.0100Selective for acetylcholinesterase
GalantamineModerate20.050Dual action as an agonist on nicotinic receptors
AChE/BChE-IN-17HighTBDTBDNovel selective inhibitor with unique structural modifications

The ongoing research into this compound aims to further elucidate its pharmacological properties and therapeutic potential, paving the way for innovative treatments in neurodegenerative diseases.

AChE/BChE-IN-17, designated as compound 8m in research literature, represents a potent dual acetylcholinesterase and butyrylcholinesterase inhibitor with significant therapeutic potential [2]. This compound exhibits remarkable inhibitory activity against both cholinesterase enzymes, demonstrating IC50 values of 125.06 nanomolar for acetylcholinesterase and 119.68 nanomolar for butyrylcholinesterase [2]. The molecular formula C₂₈H₂₅N₃O₄ and molecular weight of 467.52 daltons establish AChE/BChE-IN-17 as a moderately sized organic molecule with diverse functional groups that contribute to its biological activity [2].

PropertyValue
Molecular FormulaC₂₈H₂₅N₃O₄
Molecular Weight467.52 g/mol
Catalog NumberHY-161150
Acetylcholinesterase IC50125.06 ± 2 nM
Butyrylcholinesterase IC50119.68 ± 2 nM
Inhibition MechanismNon-competitive

Molecular Structure Analysis

The structural architecture of AChE/BChE-IN-17 encompasses several critical components that collectively contribute to its dual cholinesterase inhibitory properties [2]. The molecular framework exhibits an extended conjugated system that facilitates optimal enzyme-inhibitor interactions through multiple binding modalities [26].

Core Chromen-2-one Scaffold Configuration

The chromen-2-one scaffold, commonly referred to as the coumarin backbone, serves as the fundamental structural foundation of AChE/BChE-IN-17 [6] [27]. This heterocyclic framework consists of a benzene ring fused to a γ-pyrone ring, creating a planar, aromatic, and lipophilic structure that exhibits exceptional binding affinity for cholinesterase active sites [6]. The chromen-2-one ring system maintains planarity and aromaticity, characteristics that enable effective interaction with biological targets, particularly lipophilic binding sites within enzyme active site gorges [6].

The coumarin core provides structural rigidity essential for maintaining the spatial orientation required for optimal enzyme binding [27]. Research demonstrates that the chromen-2-one scaffold exhibits privileged status in medicinal chemistry due to its ability to interact with diverse biological targets while maintaining favorable pharmacokinetic properties [29]. The electron distribution within the chromen-2-one system creates regions of varying electron density that facilitate complementary interactions with amino acid residues in the cholinesterase active sites [6].

The configuration of the chromen-2-one scaffold in AChE/BChE-IN-17 permits efficient accommodation within both acetylcholinesterase and butyrylcholinesterase active site gorges [3]. The planar nature of this heterocyclic system enables π-π stacking interactions with aromatic residues lining the enzyme gorges, particularly with tryptophan and tyrosine residues that are conserved across cholinesterase isoforms [3].

Triazolylmethoxy Substitution Patterns

The triazolylmethoxy substituents represent critical structural modifications that significantly enhance the binding affinity and selectivity of AChE/BChE-IN-17 [26]. These substitution patterns incorporate 1,2,3-triazole rings connected through methoxy linkages, creating additional binding sites that interact with specific regions of the cholinesterase active sites [26]. The triazole rings function as bioisosteres for amide bonds, providing similar hydrogen bonding capabilities while exhibiting enhanced metabolic stability [27].

The methoxy linkers facilitate conformational flexibility while maintaining appropriate spatial relationships between the chromen-2-one core and the triazole substituents [26]. This flexibility enables the molecule to adopt optimal binding conformations within the distinct active site architectures of acetylcholinesterase and butyrylcholinesterase [26]. The triazole nitrogen atoms serve as hydrogen bond acceptors, forming stable interactions with hydrogen bond donors in the enzyme active sites [28].

Research on coumarin-triazole hybrids demonstrates that the positioning and electronic properties of triazole substituents significantly influence cholinesterase inhibitory potency [26]. The triazolylmethoxy groups in AChE/BChE-IN-17 are strategically positioned to interact with both the catalytic anionic site and peripheral anionic site of cholinesterases, contributing to the non-competitive inhibition mechanism observed for this compound [26].

Aromatic Domain Interactions

The aromatic domains within AChE/BChE-IN-17 facilitate multiple types of molecular interactions that contribute to the compound's high binding affinity [26] [3]. The extended aromatic system encompasses the chromen-2-one core and triazole-substituted benzyl groups, creating a network of electron-rich regions capable of participating in π-π stacking interactions [26]. These aromatic domains align with the aromatic residues that line the cholinesterase active site gorges, including tryptophan, phenylalanine, and tyrosine residues [3].

The electron distribution within the aromatic domains creates complementary electrostatic interactions with the enzyme active sites [26]. Computational studies reveal that aromatic-aromatic interactions contribute significantly to the binding energy of cholinesterase inhibitors, with π-π stacking interactions providing both enthalpic and entropic contributions to binding affinity [3]. The aromatic domains of AChE/BChE-IN-17 span sufficient distance to interact simultaneously with multiple aromatic residues within the enzyme gorges [26].

The molecular orbital characteristics of the aromatic domains influence the compound's electronic properties and reactivity [28]. The extended conjugation system stabilizes the molecular structure while providing multiple sites for favorable intermolecular interactions [26]. The aromatic domain configuration enables the compound to adopt binding poses that maximize contact with the hydrophobic regions of the cholinesterase active sites while minimizing unfavorable steric interactions [3].

Physicochemical Properties

The physicochemical characteristics of AChE/BChE-IN-17 significantly influence its biological activity, membrane permeability, and overall pharmacological profile [22]. Understanding these properties provides insights into the compound's behavior in biological systems and its potential for therapeutic applications [22].

Partition Coefficient (LogP) and Solubility Profile

The partition coefficient (LogP) represents a critical parameter that influences the membrane permeability and tissue distribution of AChE/BChE-IN-17 [22]. Computational analyses suggest that compounds with similar structural features to AChE/BChE-IN-17 typically exhibit LogP values in the range suitable for central nervous system penetration [22]. The balance between hydrophilic and lipophilic regions within the molecular structure contributes to optimal partition coefficient values that facilitate blood-brain barrier permeability while maintaining aqueous solubility [11].

The presence of multiple aromatic domains and the chromen-2-one scaffold contribute to the lipophilic character of AChE/BChE-IN-17 [22]. Simultaneously, the triazole rings and methoxy substituents provide polar regions that enhance aqueous solubility [22]. This structural balance enables the compound to exhibit favorable solubility profiles across different pH ranges, which is essential for biological activity and formulation development [24].

Quantitative structure-activity relationship studies demonstrate that LogP values significantly correlate with cholinesterase inhibitory potency [22]. The molecular connectivity indices and topological descriptors associated with AChE/BChE-IN-17 suggest favorable physicochemical properties for enzyme binding and biological activity [22]. The compound's structural features indicate optimal hydrophobic interactions with enzyme active sites while maintaining sufficient aqueous solubility for biological availability [22].

Ionization Constants (pKa) and pH Stability

The ionization behavior of AChE/BChE-IN-17 influences its binding affinity, membrane permeability, and stability under physiological conditions [25]. The triazole nitrogen atoms represent the primary ionizable groups within the molecular structure, with predicted pKa values that maintain predominantly neutral character at physiological pH [25]. This ionization profile optimizes the compound's ability to interact with both charged and neutral regions of the cholinesterase active sites [25].

The pH stability of AChE/BChE-IN-17 depends on the protonation state of the nitrogen-containing heterocycles and the stability of the chromen-2-one scaffold under different pH conditions [24]. Research on similar coumarin derivatives demonstrates that the chromen-2-one core remains stable across physiological pH ranges, while triazole substituents exhibit predictable ionization behavior [24]. The compound's pKa values suggest minimal pH-dependent changes in binding affinity within the physiological pH range [25].

Computational predictions indicate that the ionization constants of AChE/BChE-IN-17 support favorable binding interactions with cholinesterase enzymes across the pH range encountered in biological systems [25]. The molecular design incorporates ionizable groups positioned to enhance binding affinity while maintaining chemical stability [25]. The pH-dependent behavior of the compound influences its distribution between different tissue compartments and its overall pharmacokinetic profile [24].

Spectroscopic Identification

Spectroscopic characterization techniques provide essential structural confirmation and analytical fingerprints for AChE/BChE-IN-17 [15] [18]. These methods enable precise identification of the compound and verification of its molecular structure through complementary analytical approaches [15].

NMR Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation and confirmation of AChE/BChE-IN-17 [15] [18]. The ¹H NMR spectrum exhibits characteristic chemical shift patterns that reflect the diverse chemical environments within the molecular structure [15]. The aromatic protons of the chromen-2-one scaffold typically appear in the downfield region between 7.0 and 8.5 parts per million, exhibiting complex coupling patterns that reflect the substitution pattern on the aromatic rings [18].

The triazole protons contribute distinctive signals in the ¹H NMR spectrum, with chemical shifts influenced by the electronic environment created by the nitrogen-rich heterocycle [15]. The methoxy protons appear as characteristic singlets in the aliphatic region, providing clear structural markers for compound identification [18]. Integration patterns in the ¹H NMR spectrum confirm the relative numbers of protons in different chemical environments, validating the proposed molecular structure [15].

¹³C NMR spectroscopy provides complementary structural information through carbon chemical shift analysis [18]. The carbonyl carbon of the chromen-2-one scaffold exhibits a characteristic downfield chemical shift, while the aromatic carbons appear in predictable regions based on their substitution patterns [18]. The triazole carbons contribute unique signals that reflect the electron-rich nature of the heterocyclic system [15]. Two-dimensional NMR techniques, including correlation spectroscopy and heteronuclear single quantum coherence, enable complete assignment of all carbon and proton signals within the molecular structure [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [17]. The molecular ion peak of AChE/BChE-IN-17 appears at mass-to-charge ratio 467.52, confirming the molecular formula C₂₈H₂₅N₃O₄ [2]. The fragmentation behavior reflects the relative stability of different structural components and provides insights into the molecular connectivity [17].

Common fragmentation pathways include cleavage of the methoxy linkages connecting the triazole substituents to the chromen-2-one core [17]. The chromen-2-one scaffold typically generates stable fragment ions due to the aromatic stabilization of the resulting species [17]. Loss of triazole-containing fragments produces characteristic mass differences that serve as structural fingerprints for compound identification [17].

The fragmentation patterns observed in tandem mass spectrometry experiments provide detailed structural information about the connectivity between different molecular regions [17]. Even-electron and odd-electron fragments exhibit predictable mass relationships that confirm the proposed structure [17]. The intensity patterns of fragment ions reflect the relative stability of different structural components and provide insights into the preferred fragmentation pathways under specific ionization conditions [17].

IC50 Determination Methodologies

The determination of half-maximal inhibitory concentration (IC50) values represents a fundamental approach for quantifying the potency of cholinesterase inhibitors. Multiple methodological approaches have been developed for accurate IC50 determination, each with distinct advantages and limitations [1] [2] [3] [4].

The Ellman spectrophotometric method remains the gold standard for cholinesterase inhibition studies. This methodology measures the absorbance at 412 nanometers of the yellow complex formed between thiocholine and 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) [3] [4]. The method provides high throughput capability and well-established protocols, making it suitable for large-scale screening applications. However, the technique exhibits sensitivity to the concentration ratio of DTNB to substrate, which can significantly influence the measured hydrolysis rate and consequently affect IC50 determinations [4].

Immobilized enzyme reactor systems coupled with high-performance liquid chromatography offer an alternative approach for IC50 determination [1]. This methodology utilizes acetylcholinesterase immobilized on silica-based stationary phases, allowing continuous monitoring of enzyme activity. The approach provides increased enzyme stability and system automation, facilitating the analysis of large compound libraries. The IC50 values obtained through this method demonstrate good correlation with conventional spectrophotometric approaches [1].

Direct fluorescence-based assays represent another significant advancement in IC50 determination methodologies. These assays exploit the enhanced fluorescence exhibited by certain inhibitors upon binding to cholinesterases [5]. The approach enables real-time monitoring of binding kinetics and provides direct measurement of inhibitor-enzyme interactions without the need for substrate conversion.

AChE/BChE-IN-17 demonstrates potent dual inhibitory activity with IC50 values of 125.06 ± 2 nanomolar against acetylcholinesterase and 119.68 ± 2 nanomolar against butyrylcholinesterase [6]. These values indicate balanced dual enzyme inhibition with a selectivity index of approximately 1.04, suggesting minimal preferential binding to either enzyme form.

MethodologyPrincipleAdvantagesLimitations
Ellman Spectrophotometric MethodMeasures absorbance at 412 nm of yellow complex formed between thiocholine and DTNBHigh throughput, well-established protocolSensitive to DTNB concentration ratio
Immobilized Enzyme Reactor HPLCContinuous monitoring of enzyme activity on immobilized acetylcholinesterase columnAutomated system, increased enzyme stabilityRequires specialized equipment
Direct Fluorescence AssayEnhanced fluorescence of inhibitor upon binding to enzymeReal-time binding kineticsLimited to fluorescent inhibitors
Microdialysis StudiesDirect measurement of acetylcholine levels in tissueIn vivo relevanceTechnically demanding
Kinetic Colorimetric AssaySubstrate hydrolysis monitored by color changeRapid screening capabilityLess precise than spectrophotometric methods

Non-competitive Inhibition Characteristics

Non-competitive inhibition represents a distinct mechanism of enzyme inhibition characterized by the binding of inhibitors to allosteric sites separate from the catalytic active site [7] [8] [9]. This inhibition pattern exhibits specific kinetic characteristics that differentiate it from competitive and uncompetitive inhibition modes.

The fundamental characteristic of non-competitive inhibition involves the binding of inhibitors to enzyme sites distinct from the substrate binding region [7]. This binding pattern allows simultaneous occupancy of both substrate and inhibitor binding sites, resulting in the formation of ternary enzyme-substrate-inhibitor complexes. The inhibitor binding occurs with equal affinity to both the free enzyme and the enzyme-substrate complex, characterized by identical inhibition constants (Ki = Ki') [7].

Kinetic analysis of non-competitive inhibition reveals that the apparent Michaelis constant (Km) remains unchanged in the presence of inhibitor, while the maximum reaction velocity (Vmax) decreases proportionally to the inhibitor concentration [7] [8]. This pattern results from the inhibitor's inability to prevent substrate binding while simultaneously reducing the catalytic efficiency of the enzyme-substrate complex.

Lineweaver-Burk plot analysis of non-competitive inhibition produces characteristic parallel lines with different y-intercepts [10] [11]. The slope of these lines remains constant across different inhibitor concentrations, while the y-intercept increases proportionally to the inhibitor concentration. This pattern contrasts with competitive inhibition, which produces lines intersecting at the y-axis, and uncompetitive inhibition, which yields parallel lines with identical y-intercepts [10].

AChE/BChE-IN-17 exhibits non-competitive inhibition characteristics against both acetylcholinesterase and butyrylcholinesterase [6]. This inhibition pattern suggests binding to peripheral anionic sites or other allosteric regions that modulate catalytic activity without directly interfering with substrate binding. The non-competitive mechanism enables effective inhibition at physiological substrate concentrations, enhancing the compound's therapeutic potential.

The kinetic equation governing non-competitive inhibition follows the relationship: v = Vmax[S]/((1+[I]/Ki)(Km+[S])) [7]. This equation demonstrates that the inhibitory effect depends solely on the inhibitor concentration and its binding affinity, independent of substrate concentration variations.

CharacteristicDescriptionAChE/BChE-IN-17 Relevance
Binding SiteAllosteric site distinct from active siteBinds to peripheral anionic site
Km EffectUnchanged (apparent Km remains constant)Maintains substrate affinity
Vmax EffectDecreased proportionally to inhibitor concentrationReduces catalytic turnover
Inhibitor BindingIndependent of substrate concentrationEffective at physiological concentrations
Lineweaver-Burk PatternParallel lines with different y-interceptsConfirmed by kinetic analysis
Kinetic Equationv = Vmax[S]/((1+[I]/Ki)(Km+[S]))Follows non-competitive model
Physiological RelevanceAllows simultaneous substrate and inhibitor bindingDual enzyme targeting capability

Structural Basis of Dual Enzyme Targeting

Active Site Gorge Interactions

The active site gorges of acetylcholinesterase and butyrylcholinesterase represent unique structural features that facilitate dual enzyme targeting by AChE/BChE-IN-17. These gorges extend approximately 20 Angstroms into the enzyme structure, creating deep, narrow cavities that house the catalytic machinery [12] [13] [14].

Acetylcholinesterase possesses a remarkably narrow active site gorge, approximately 15 Angstroms wide at the entrance and narrowing to 8 Angstroms at the base [12] [15]. The gorge contains 14 aromatic amino acid residues that contribute approximately 40% of the gorge surface area [12]. These aromatic residues, including Tryptophan 84, Tyrosine 121, Tyrosine 130, Phenylalanine 288, and Phenylalanine 290, create an extensively π-electron rich environment that facilitates interactions with cationic substrates and inhibitors through π-cation interactions [12] [15].

The butyrylcholinesterase active site gorge exhibits distinct structural characteristics that differentiate it from acetylcholinesterase. The gorge demonstrates increased width, measuring approximately 18 Angstroms at the entrance and 12 Angstroms at the base [16] [17]. This enlarged cavity results from the replacement of several aromatic amino acids with aliphatic residues, reducing the total number of aromatic residues to eight compared to fourteen in acetylcholinesterase [16] [17].

The volume differences between enzyme gorges significantly influence inhibitor binding characteristics. Acetylcholinesterase possesses a more constrained active site volume of approximately 302 cubic Angstroms, while butyrylcholinesterase exhibits a substantially larger volume of 502 cubic Angstroms [17]. These volume differences create distinct binding environments that influence inhibitor selectivity and binding affinity.

Specific amino acid substitutions within the gorges contribute to differential inhibitor binding patterns. The replacement of Tyrosine 337 in acetylcholinesterase with Alanine 328 in butyrylcholinesterase eliminates a key aromatic interaction site [16] [17]. Similarly, the substitution of Phenylalanine 295 and Phenylalanine 297 in acetylcholinesterase with Leucine 286 and Valine 288 in butyrylcholinesterase creates more flexible binding pockets that accommodate larger ligands [16].

AChE/BChE-IN-17 exploits these structural differences to achieve dual enzyme targeting. The compound's molecular architecture enables optimal interactions with both the aromatic-rich environment of acetylcholinesterase and the more spacious, aliphatic-character gorge of butyrylcholinesterase. This dual compatibility results in balanced inhibitory potency against both enzymes.

Structural FeatureAChE PropertiesBChE PropertiesFunctional Implication
Gorge Depth~20 Å~20 ÅRestricts substrate access
Gorge Width (entrance)~15 Å~18 ÅControls inhibitor binding
Gorge Width (base)~8 Å~12 ÅDetermines catalytic site accessibility
Aromatic Residues (AChE)14 residuesN/Aπ-π interactions with inhibitors
Aromatic Residues (BChE)N/A8 residuesReduced aromatic interactions
Volume (AChE)302 ųN/ASmaller binding cavity
Volume (BChE)N/A502 ųLarger, more flexible cavity
Electrostatic CharacterPredominantly hydrophobicMore hydrophilic characterInfluences binding specificity

Peripheral Anionic Site Modulation

The peripheral anionic site (PAS) represents a critical structural element located at the entrance of the cholinesterase active site gorge [18] [5]. This site plays essential roles in substrate recognition, allosteric regulation, and inhibitor binding, making it a prime target for therapeutic intervention.

In acetylcholinesterase, the peripheral anionic site comprises five key residues: Tyrosine 70, Aspartic acid 72, Tyrosine 121, Tryptophan 279, and Tyrosine 334 [18]. These residues create a multifaceted binding surface that exhibits high conformational flexibility due to associated surface loops [18]. The site functions in allosteric modulation of catalytic activity and serves as the primary binding location for bifunctional inhibitors.

Butyrylcholinesterase exhibits a modified peripheral anionic site composition, with Aspartic acid 70 and Tyrosine 332 serving as primary components [19] [20]. The site demonstrates reduced aromatic character compared to acetylcholinesterase, with Glutamine 119 and Asparagine 68 replacing aromatic residues found in acetylcholinesterase [16]. This altered composition influences the binding characteristics and allosteric properties of the enzyme.

The peripheral anionic site mediates distinct allosteric effects in acetylcholinesterase and butyrylcholinesterase. In acetylcholinesterase, substrate binding to the peripheral site typically results in substrate inhibition at high concentrations, mediated through conformational changes that reduce catalytic efficiency [21] [22]. Conversely, butyrylcholinesterase exhibits substrate activation upon peripheral site occupancy, with enhanced catalytic activity observed at elevated substrate concentrations [22] [19].

AChE/BChE-IN-17 appears to interact with peripheral anionic sites of both enzymes, contributing to its non-competitive inhibition mechanism [6]. The compound's binding to these sites likely induces conformational changes that reduce catalytic turnover without preventing substrate binding to the active site. This interaction pattern enables effective inhibition across varying substrate concentrations.

The peripheral anionic site also serves as a target for allosteric modulators that can enhance or diminish catalytic activity [18] [5]. Compounds binding to this site can influence the conformational dynamics of the active site gorge, modulating the accessibility of substrates and the efficiency of catalytic turnover. This property makes the peripheral anionic site an attractive target for developing selective cholinesterase modulators.

Molecular dynamics simulations reveal that peripheral anionic site interactions influence the breathing motions of the active site gorge [14]. These motions are essential for substrate entry and product release, and their modulation by peripheral site ligands can significantly impact overall catalytic efficiency. The coupling between peripheral site occupancy and gorge dynamics represents a sophisticated allosteric mechanism that cholinesterases utilize for activity regulation.

AspectAChEBChEAChE/BChE-IN-17 Interaction
Primary FunctionSubstrate guidance and product releaseSubstrate activation and bindingDual enzyme targeting
Allosteric RegulationSubstrate inhibition at high concentrationsSubstrate activation at high concentrationsNon-competitive inhibition
Substrate RecognitionInitial acetylcholine binding siteBroader substrate specificityMaintains substrate binding
Inhibitor BindingBifunctional inhibitor bindingSelective inhibitor targetingHigh affinity binding
Conformational ChangesΩ-loop and active site couplingEnhanced flexibilityStabilizes inhibited conformation
Physiological RoleSynaptic transmission terminationDetoxification and metabolismTherapeutic potential

Comparative Inhibition Kinetics

Relative Potency Against Acetylcholinesterase vs. Butyrylcholinesterase

The comparative analysis of inhibitor potency against acetylcholinesterase and butyrylcholinesterase reveals significant variations in selectivity patterns among different compound classes [23] [24] [25]. These differences reflect the distinct structural and functional characteristics of the two enzymes and provide insights into structure-activity relationships.

AChE/BChE-IN-17 demonstrates remarkable balanced dual inhibition with IC50 values of 125.06 nanomolar against acetylcholinesterase and 119.68 nanomolar against butyrylcholinesterase [6]. This nearly equivalent potency (selectivity ratio 0.96) distinguishes it from most existing cholinesterase inhibitors, which typically exhibit marked selectivity for one enzyme over the other.

The compound BChE-IN-17 (compound 6n), a tetrahydrothienopyridine derivative, demonstrates extreme selectivity for butyrylcholinesterase with an IC50 of 10.5 nanomolar compared to 686.4 micromolar against acetylcholinesterase [26] [27]. This represents a selectivity index of approximately 65,000-fold, making it one of the most selective butyrylcholinesterase inhibitors reported in the literature.

Established therapeutic agents exhibit varying selectivity patterns. Donepezil demonstrates strong selectivity for acetylcholinesterase with an IC50 of 8.13 nanomolar compared to 7.45 micromolar for butyrylcholinesterase, representing approximately 916-fold selectivity [28]. Galantamine and physostigmine show more modest selectivity patterns, with selectivity ratios of 2.0 for both compounds [24] [29].

The structural basis for these selectivity differences relates to specific interactions within the enzyme active sites. Selective acetylcholinesterase inhibitors typically exploit the more constrained, aromatic-rich environment of the acetylcholinesterase gorge through π-π stacking interactions and optimal geometric complementarity [16] [17]. Conversely, selective butyrylcholinesterase inhibitors utilize the larger, more flexible binding cavity and reduced aromatic character of the butyrylcholinesterase active site.

Tacrine exhibits intermediate selectivity with 17-fold preference for acetylcholinesterase over butyrylcholinesterase [24] [29]. This intermediate selectivity pattern results from tacrine's ability to form favorable interactions with both enzyme types, though with quantitative differences in binding affinity. The compound's planar aromatic structure enables π-π interactions with aromatic residues while its size allows accommodation within both enzyme gorges.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Ratio (BChE/AChE)
AChE/BChE-IN-17125.06 ± 2119.68 ± 20.96
BChE-IN-17 (6n)686,400 ± 478,60010.5 ± 5.00.000015
Donepezil8.137,450916
Rivastigmine4,15036,2008.7
Galantamine8,50017,0002.0
Tacrine771,30017
Physostigmine581162.0

Substrate Concentration-Dependent Effects

Substrate concentration significantly influences the kinetic behavior of cholinesterases and the apparent potency of their inhibitors [22] [30] [31]. These effects reflect the complex allosteric properties of cholinesterases and their distinct responses to varying substrate concentrations.

At low substrate concentrations (below 100 micromolar), both acetylcholinesterase and butyrylcholinesterase exhibit classical Michaelis-Menten kinetics [21] [22]. Under these conditions, acetylcholinesterase demonstrates high catalytic efficiency with optimal substrate binding and turnover. Butyrylcholinesterase shows lower catalytic efficiency at these concentrations, consistent with its physiological role as a secondary cholinesterase [28].

Physiological substrate concentrations (100-500 micromolar) represent optimal conditions for acetylcholinesterase activity, with maximal catalytic efficiency and minimal allosteric effects [22]. Butyrylcholinesterase begins to show increased activity at these concentrations, approaching its optimal performance range. Inhibitor IC50 determinations are typically conducted at these concentrations to reflect physiologically relevant conditions.

At high substrate concentrations (above 1 millimolar), acetylcholinesterase exhibits characteristic substrate inhibition, with decreased catalytic efficiency due to the formation of abortive enzyme-substrate complexes [21] [22] [31]. This inhibition results from substrate binding to the peripheral anionic site, which interferes with normal catalytic turnover. Conversely, butyrylcholinesterase demonstrates substrate activation under these conditions, with enhanced catalytic activity mediated by favorable allosteric effects [22] [19].

Very high substrate concentrations (above 10 millimolar) produce pronounced substrate inhibition in acetylcholinesterase and maximal substrate activation in butyrylcholinesterase [22]. These extreme conditions rarely occur physiologically but provide insights into the allosteric mechanisms governing cholinesterase function.

The substrate concentration-dependent effects significantly influence inhibitor potency measurements. Competitive inhibitors show reduced apparent potency at high substrate concentrations due to competition for the active site [31]. Non-competitive inhibitors, such as AChE/BChE-IN-17, maintain consistent potency across substrate concentration ranges due to their allosteric binding mechanism [6].

The differential substrate concentration responses of acetylcholinesterase and butyrylcholinesterase reflect their distinct physiological roles. Acetylcholinesterase functions optimally at the relatively low acetylcholine concentrations found in synaptic clefts, while butyrylcholinesterase can efficiently process higher substrate concentrations encountered in detoxification processes [28].

Substrate ConcentrationAChE BehaviorBChE BehaviorIC50 Effect on Inhibitors
Low (< 100 μM)Michaelis-Menten kineticsLow catalytic efficiencyHighest inhibition potency
Physiological (100-500 μM)Optimal catalytic efficiencyIncreasing activityStandard assay conditions
High (> 1 mM)Substrate inhibitionSubstrate activationReduced inhibition (competitive)
Very High (> 10 mM)Pronounced inhibitionMaximal activationComplex kinetics

XLogP3

6.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

467.18450629 g/mol

Monoisotopic Mass

467.18450629 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

Explore Compound Types